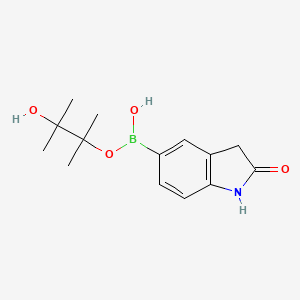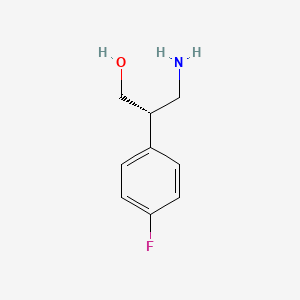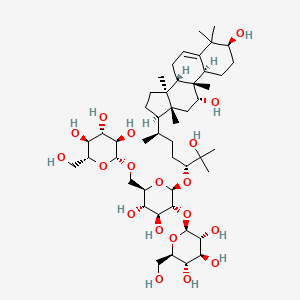
Mogroside III-A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mogroside III-A1 is a triterpenoid glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound is known for its intense sweetness, being significantly sweeter than sucrose. This compound has gained attention for its potential health benefits, including antioxidant, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mogroside III-A1 is complex due to its intricate structure. Traditional chemical synthesis methods are not commonly used due to the structural complexity and low yield. Instead, biotransformation and metabolic engineering are preferred methods.
Industrial Production Methods: Industrial production of this compound primarily involves extraction from the fruit of Siraitia grosvenorii. The process includes:
Harvesting and Drying: The fruits are harvested and dried to preserve the mogrosides.
Extraction: The dried fruits are subjected to water or ethanol extraction to isolate the mogrosides.
Purification: The extract is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound
Chemical Reactions Analysis
Types of Reactions: Mogroside III-A1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycosidic moieties or the aglycone part of the molecule.
Reduction: Reduction reactions can alter the double bonds present in the structure.
Substitution: Glycosidic bonds can be hydrolyzed and substituted with other sugar moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or enzymatic hydrolysis can be used to substitute glycosidic bonds.
Major Products: The major products formed from these reactions include various mogroside derivatives with altered sweetness and biological activities .
Scientific Research Applications
Mogroside III-A1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosidic bond formation and hydrolysis.
Biology: Investigated for its antioxidant properties and its ability to modulate blood glucose levels.
Medicine: Explored for its potential antidiabetic and anticancer effects. It is also used in the development of natural sweeteners for diabetic patients.
Industry: Utilized in the food industry as a natural sweetener and in the pharmaceutical industry for developing health supplements .
Mechanism of Action
Mogroside III-A1 exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Antidiabetic Activity: It modulates glucose metabolism and enhances insulin sensitivity.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
Molecular Targets and Pathways:
Antioxidant Pathways: Involves the activation of antioxidant enzymes such as superoxide dismutase and catalase.
Glucose Metabolism: Affects pathways related to glucose uptake and insulin signaling.
Apoptosis: Activates caspase pathways leading to programmed cell death in cancer cells .
Comparison with Similar Compounds
Mogroside III-A1 is compared with other mogrosides such as mogroside V, mogroside IV, and mogroside II-E:
Mogroside V: Known for its intense sweetness, it is the most abundant mogroside in monk fruit.
Mogroside IV: Similar in structure but with different glycosidic linkages, leading to variations in sweetness and biological activity.
Mogroside II-E: Less sweet compared to this compound but exhibits similar antioxidant and antidiabetic properties.
Uniqueness: this compound is unique due to its balanced sweetness and potent biological activities, making it a valuable compound for both food and pharmaceutical applications .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDXYRAMQRKPDO-GOILQDHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
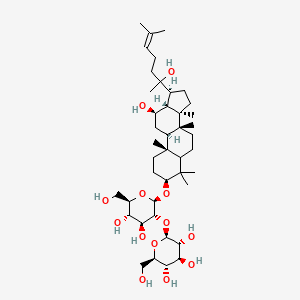
![(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B8086782.png)
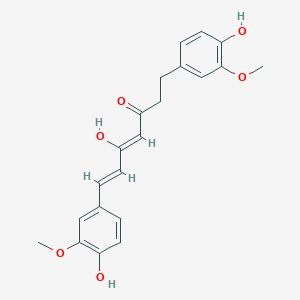
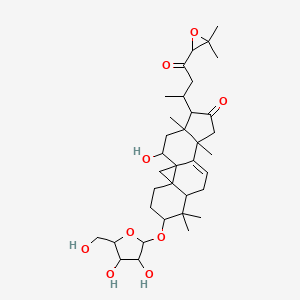
![(2R,4R,5R,7R,8R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B8086817.png)
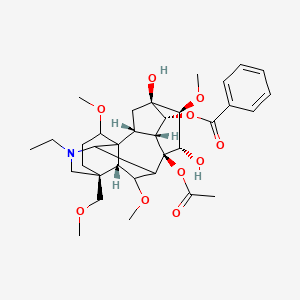
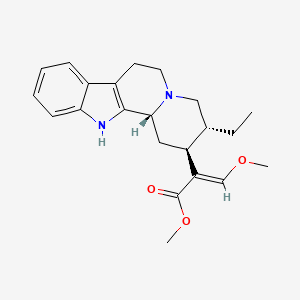
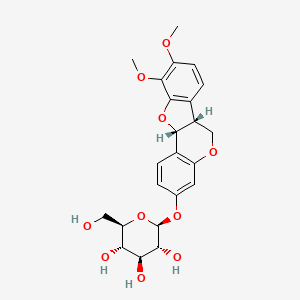
![(1S,3R,6R,8S,10R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione](/img/structure/B8086844.png)
![(2R,3R,4S,5S,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B8086846.png)

![1-[(2S)-2-amino-4-methylsulfanylbutanoyl]-5-bromo-1,2,4-triazole-3-carboxylic acid](/img/structure/B8086861.png)
